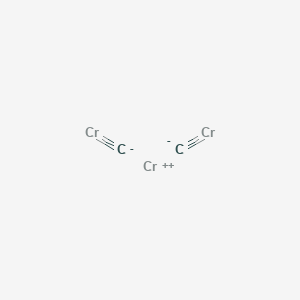
chromium(2+);methanidylidynechromium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is known for its high hardness and excellent wear resistance, making it a valuable material in various industrial applications. This refractory ceramic material is commonly used as a coating to enhance resistance to wear, corrosion, and high temperatures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium carbide is typically produced through a reaction between chromium metal and carbon at high temperatures . The metal chromium powder carbonization method involves combining carbon black with electrolytic chromium to pulverize 325 mesh metal chromium powder. This mixture is then dry-mixed with a ball mill and formed using pressure above 1 T/cm². The pressurized powder is placed into a graphite pan or crucible and heated to 1500-1700°C in a hydrogen stream, allowing the carbonization reaction to generate chromium carbide .
Industrial Production Methods: In industrial settings, chromium carbide is produced using similar high-temperature carbonization methods. The process involves heating chromium metal with carbon sources like carbon black or graphite in a controlled environment to ensure the formation of chromium carbide .
Análisis De Reacciones Químicas
Types of Reactions: Chromium carbide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Chromium carbide can be oxidized in the presence of oxygen at high temperatures to form chromium oxide.
Reduction: It can be reduced using hydrogen or other reducing agents to produce metallic chromium.
Substitution: Chromium carbide can react with other metal carbides or nitrides to form mixed compounds.
Major Products:
Oxidation: Chromium oxide (Cr2O3)
Reduction: Metallic chromium (Cr)
Substitution: Mixed metal carbides or nitrides
Aplicaciones Científicas De Investigación
Chromium carbide has a wide range of applications in scientific research and industry :
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential in bioremediation and environmental cleanup.
Medicine: Studied for its potential use in medical implants and devices due to its biocompatibility.
Industry: Widely used in cutting tools, metalworking tools, and wear-resistant parts.
Mecanismo De Acción
The mechanism by which chromium carbide exerts its effects involves its interaction with various molecular targets and pathways . In biological systems, chromium compounds can activate enzymes like AMP-activated protein kinase (AMPK), which plays a role in carbohydrate and lipid metabolism. Chromium carbide’s high hardness and wear resistance are attributed to its strong covalent bonding between chromium and carbon atoms, which enhances its mechanical properties .
Comparación Con Compuestos Similares
Chromium carbide can be compared with other similar compounds, such as:
Chromium(III) oxide (Cr2O3): Known for its high corrosion resistance and use as a pigment.
Chromium(II) chloride (CrCl2): Used in various chemical reactions and as a reducing agent.
Chromium(III) nitrate (Cr(NO3)3): Utilized in the preparation of other chromium compounds and as a catalyst.
Chromium carbide stands out due to its unique combination of high hardness, wear resistance, and thermal stability, making it a preferred choice for applications requiring durable and long-lasting materials .
Propiedades
Fórmula molecular |
C2Cr3 |
|---|---|
Peso molecular |
180.01 g/mol |
Nombre IUPAC |
chromium(2+);methanidylidynechromium |
InChI |
InChI=1S/2C.3Cr/q2*-1;;;+2 |
Clave InChI |
GVEHJMMRQRRJPM-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[Cr].[C-]#[Cr].[Cr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone](/img/structure/B13386429.png)
![(7R,7aS)-7-ethyl-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c]oxazol-5-one](/img/structure/B13386447.png)
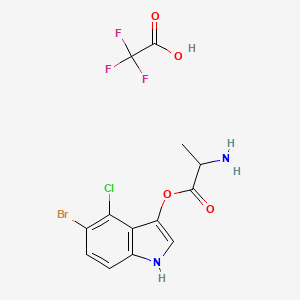
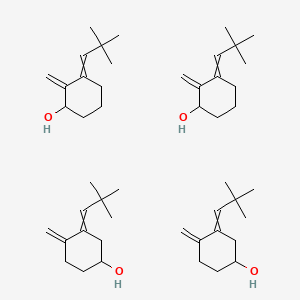
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13386461.png)

![Ethyl 15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate](/img/structure/B13386468.png)
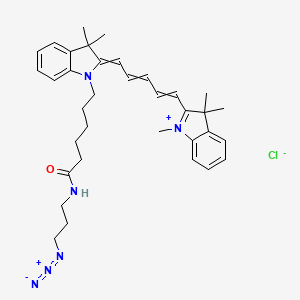
![(3aR,4R,5R,6aS)-4-[(3S,5S)-5-methyl-3-(oxan-2-yloxy)non-1-enyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13386480.png)

![2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B13386496.png)
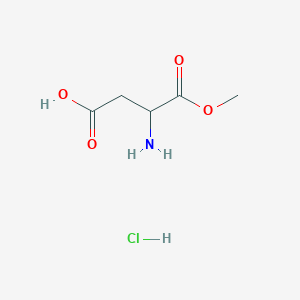
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-(methylsulfanyl)butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13386523.png)
